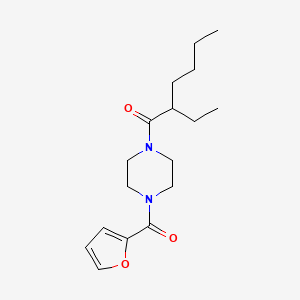![molecular formula C25H24N2O5S B4153071 N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B4153071.png)
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE
Overview
Description
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a xanthene core, which is known for its fluorescent properties, making it useful in biological imaging and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the xanthene core and introduce the sulfonyl and amide groups through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in biological imaging to study cellular processes.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The xanthene core can interact with biological molecules, leading to fluorescence that can be detected and analyzed. The sulfonyl and amide groups may also play a role in binding to specific proteins or enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-ETHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
- 2-PHENYL-N-(TETRAHYDRO-2-FURANYLMETHYL)CYCLOPROPANECARBOXAMIDE
- 4-MEO-N-(2,2,2-TRICHLORO-1-(TETRAHYDRO-2-FURANYLMETHYL)AMINO)ETHYL)BENZAMIDE
Uniqueness
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE is unique due to its combination of a xanthene core with sulfonyl and amide groups. This combination provides specific fluorescent properties and potential binding capabilities that are not found in similar compounds.
Properties
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c28-25(24-20-7-1-3-9-22(20)32-23-10-4-2-8-21(23)24)27-17-11-13-19(14-12-17)33(29,30)26-16-18-6-5-15-31-18/h1-4,7-14,18,24,26H,5-6,15-16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMXJFFPGIFAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide](/img/structure/B4153005.png)
![2-phenoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B4153010.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4153017.png)
![N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B4153024.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4153036.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B4153052.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B4153055.png)
![N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4153062.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide](/img/structure/B4153065.png)
![3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4153078.png)
![ETHYL {[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}FORMATE](/img/structure/B4153092.png)

![2-(4-chlorophenyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4153113.png)
![2-(4-bromophenyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B4153118.png)
